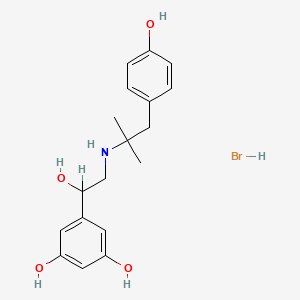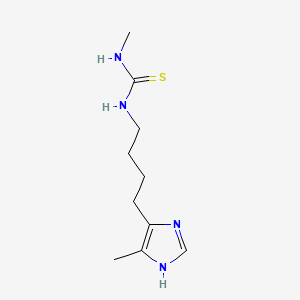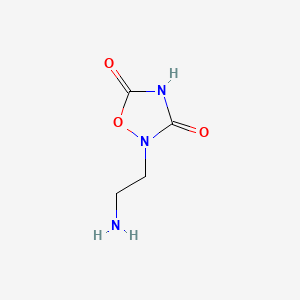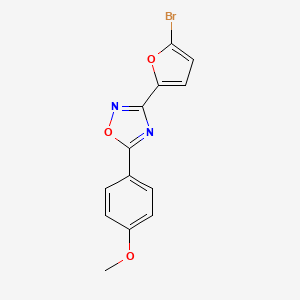
Tetrathionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrathionate(2-) is a this compound ion and a sulfur oxide. It is a conjugate base of a this compound(1-).
Wissenschaftliche Forschungsanwendungen
Kinetics of Tetrathionate Decomposition
This compound plays a significant role in thiosulfate degradation during gold leaching with ammoniacal thiosulfate solution, impacting gold recovery. Studies have explored its decomposition kinetics in alkaline solutions, revealing first-order reactions with respect to both this compound and hydroxide, and detailing the reaction pathways and stoichiometry (Zhang & Dreisinger, 2002).
Microbial Utilization of this compound
Research indicates some bacteria use this compound as an electron acceptor, produced in vertebrate intestinal mucosa during inflammation. This process is linked to bacterial growth stimulation under specific conditions, revealing insights into bacterial energy metabolism and the role of this compound in gut microbiota (Liu et al., 2013).
This compound in Microbial Fuel Cells
This compound's biodegradation has been studied in acidic conditions in microbial fuel cells (MFCs), particularly concerning mining process waters. This research demonstrates this compound's potential as an electron donor for biological electricity production, expanding understanding of bioenergy applications (Sulonen et al., 2015).
Role in this compound Oxidation
Investigations into this compound hydrolase, crucial for sulfur-oxidizing bacteria when utilizing this compound as an energy source, have been conducted. These studies provide insights into the biochemical pathways involved in this compound oxidation and its environmental implications (Kanao et al., 2007).
Interaction with Sulfide Minerals
Studies have shown that tetrathionates can alter the surface chemistry of sulfide minerals, affecting their flotation response. This research contributes to understanding mineral processing and extractive metallurgy, highlighting the chemical interactions of tetrathionates with mineral surfaces (Mhonde et al., 2021).
This compound in Mammalian Systems
Research on mammalian thioredoxin reductase (TR1) suggests its role in reducing this compound in vitro, impacting the gut microbiome, especially during inflammation. This study broadens understanding of this compound's biological roles in mammalian systems (Narayan et al., 2015).
Eigenschaften
CAS-Nummer |
15536-54-6 |
|---|---|
Molekularformel |
O6S4-2 |
Molekulargewicht |
224.3 g/mol |
InChI |
InChI=1S/H2O6S4/c1-9(2,3)7-8-10(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2 |
InChI-Schlüssel |
HPQYKCJIWQFJMS-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)SSS(=O)(=O)[O-] |
Kanonische SMILES |
[O-]S(=O)(=O)SSS(=O)(=O)[O-] |
Andere CAS-Nummern |
15536-54-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methyl-5-furo[3,2-b]pyrrolecarboxylic acid methyl ester](/img/structure/B1226505.png)
![6-[(2-methoxyphenyl)methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B1226506.png)


![N-methyl-2-phenyl-N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B1226511.png)
![3-[5-(4-Hydroxydithiolan-3-yl)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B1226513.png)
![3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide](/img/structure/B1226520.png)

